molecular formula C19H12N4O6 B11557831 6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11557831
M. Wt: 392.3 g/mol
InChI Key: VUQBPQKBYLBKKS-UHFFFAOYSA-N
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Description

6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of nitro groups at positions 6 and 7, and a toluidino group at position 2 on the benzo[de]isoquinoline skeleton.

Preparation Methods

The synthesis of 6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable isoquinoline precursor to introduce nitro groups at the desired positions. This is followed by the introduction of the toluidino group through a substitution reaction. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and basic conditions for the substitution reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The toluidino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and pigments due to its aromatic structure and stability.

Mechanism of Action

The mechanism of action of 6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The toluidino group may also play a role in binding to specific receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives, such as:

    Quinoline: Similar in structure but lacks the nitro and toluidino groups.

    Isoquinoline: The parent compound without any substitutions.

    Chloroquine: A quinoline derivative used as an antimalarial drug. The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12N4O6

Molecular Weight

392.3 g/mol

IUPAC Name

2-(2-methylanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H12N4O6/c1-10-4-2-3-5-13(10)20-21-18(24)11-6-8-14(22(26)27)17-15(23(28)29)9-7-12(16(11)17)19(21)25/h2-9,20H,1H3

InChI Key

VUQBPQKBYLBKKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O

Origin of Product

United States

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